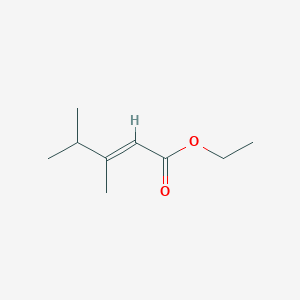

Ethyl 3,4-dimethylpent-2-enoate

Overview

Description

Ethyl 3,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The IUPAC name for this compound is (E)-ethyl 3,4-dimethylpent-2-enoate .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.22 .Scientific Research Applications

Crystal Structure Analysis and Non-Hydrogen Bonding Interactions Ethyl derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, have been studied for their unique crystal packing involving rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds. This research provides insights into the molecular interactions and structural composition of these compounds (Zhang, Wu, & Zhang, 2011).

Chemical Transformations and Hydrogenation Processes Studies on the hydrogenation of compounds like ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate have shown the importance of this process in achieving high enantioselectivity and understanding the reaction mechanisms sensitive to temperature (Meng, Zhu, & Zhang, 2008).

Synthesis and Characterization of Novel Compounds The synthesis of new compounds like ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate has been explored, offering potential as inhibitors for c-Jun N-terminal kinases. These studies involve detailed characterizations using techniques like NMR, IR, and X-ray diffraction (Abad et al., 2020).

Electrochemical Reduction and Product Synthesis Research on the electrochemical reduction of compounds like ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes demonstrates the potential for synthesizing various derivatives through controlled potential electrolyses (Esteves et al., 2003).

Photochemical and Photophysical Properties Studies on the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate have shown its application in producing photochromic diarylethene precursors, highlighting its potential in the field of photoactive compound synthesis (Lvov et al., 2017).

Exploration of Intramolecular Resonance and Noncovalent Interactions The study of asymmetrically substituted geminal amido-esters, such as ethyl (2E)-2-[(2,5-dimethoxy phenyl)carbamoyl]-3-[(4-nitrophenyl)amino] prop-2-enoate, has provided insights into intramolecular resonance-assisted hydrogen bonds and noncovalent interactions, contributing to our understanding of molecular structure and stability (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).

Enzyme Catalysis and Chiral Synthesis Research on enzyme catalysis involving compounds like ethyl 4-oxo-pent-2-enoates has led to efficient synthesis methods for chiral γ-butyrolactones, demonstrating the potential of biocatalysis in stereoselective organic synthesis (Classen, Korpak, Schölzel, & Pietruszka, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name |

ethyl (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNNNILWTLCUDU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)

![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)